

Dihydrosafrole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydrosafrole

Cat. No.: B124246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **dihydrosafrole**, a phenylpropanoid derivative. It covers its chemical identity, including its CAS number and various nomenclature, alongside a compilation of its physicochemical and toxicological properties presented in clear, tabular formats. The guide further details experimental protocols for its synthesis and analytical determination. A significant focus is placed on its metabolic fate, with a diagrammatic representation of its biotransformation pathway. This document is intended to serve as a comprehensive resource for professionals in research, and drug development who may encounter or work with this compound.

Nomenclature and Chemical Identity

Dihydrosafrole is a chemical compound with the systematic IUPAC name 5-propyl-1,3-benzodioxole.^{[1][2][3]} It is also recognized by a variety of synonyms. The Chemical Abstracts Service (CAS) has assigned the number 94-58-6 to **dihydrosafrole**.^{[1][2][3]}

Identifier	Value
CAS Number	94-58-6[1][2][3]
IUPAC Name	5-propyl-1,3-benzodioxole[1][2][3]
Synonyms	1,2-(Methylenedioxy)-4-propylbenzene, 5-Propyl-1,3-benzodioxole, 1-(3,4-Methylenedioxyphenyl)propane, Dihydroisosafole, 4-Propyl-1,2-(methylenedioxy)benzene[1][2]
Molecular Formula	C ₁₀ H ₁₂ O ₂ [2]
Molecular Weight	164.20 g/mol [2]
SMILES	CCc1ccc2c(c1)OCO2[3]
InChI	InChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3[3]

Physicochemical Properties

Dihydrosafrole is a colorless to pale yellow oily liquid.[1] A summary of its key physicochemical properties is provided in the table below.

Property	Value	Reference
Boiling Point	228 °C	PubChem
Melting Point	11 °C	[2]
Density	1.063 - 1.070 g/cm ³ @ 25 °C	[4]
Refractive Index	1.517 - 1.520 @ 20 °C	[4]
Vapor Pressure	0.05 mmHg	PubChem
Flash Point	99.3 °C	[2]
Solubility	Soluble in Chloroform, Ethyl Acetate	United States Biological

Spectroscopic Data

The structural characterization of **dihydrosafrole** is supported by various spectroscopic techniques.

Technique	Data
^1H NMR	(Sadtler Research Laboratories spectral collection): 11723[1]
^{13}C NMR	Data not explicitly detailed in search results.
IR Spectroscopy	Data not explicitly detailed in search results.
Mass Spectrometry	Kovats Retention Index, Standard non-polar: 1286; Standard polar: 1822[1]

Experimental Protocols

Synthesis of Dihydrosafrole via Catalytic Hydrogenation of Safrole

This protocol describes a common method for the synthesis of **dihydrosafrole** by the catalytic hydrogenation of safrole.

Materials:

- Safrole
- Catalyst: Lithium-nickel alloy powder
- Hydrogen gas
- Reactor (e.g., 1000 L capacity for industrial scale)

Procedure:

- Charge the reactor with 700 kg of sassafras oil (containing safrole).

- Add 20-60 kg of the lithium-nickel alloy powder catalyst to the reactor.
- Introduce hydrogen gas into the reactor to a pressure of 4-10 kg/cm².
- Maintain the reaction temperature between 30-100 °C.
- Stir the reaction mixture at a speed of 30-85 rpm.
- The reaction is typically complete within 180-300 minutes.
- Upon completion, the resulting product is **dihydrosafrole** with a purity of 90-98%.

Analytical Determination of Dihydrosafrole by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of **dihydrosafrole** in a sample matrix, such as piperonyl butoxide technical grade material.

Instrumentation:

- Gas chromatograph with a capillary column (e.g., thick film) and split/splitless injector.
- Flame ionization detector (FID) or Mass Spectrometer (MS).

Chemicals:

- n-Hexane or Acetone (GC grade)
- Dibutyl phthalate (DBF) as an internal standard (high purity, 99+%)
- **Dihydrosafrole** (analytical standard of known purity)

Preparation of Solutions:

- Internal Standard Stock Solution (Solution B): Accurately weigh approximately 250 mg of dibutyl phthalate into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

- **Dihydrosafrole** Stock Solution (Solution AM): Accurately weigh approximately 250 mg of **dihydrosafrole** standard into a 250 mL volumetric flask. Dissolve and dilute to volume with the solvent.
- Diluted **Dihydrosafrole** Solution (Solution A): Pipette 2 mL of Solution AM into a 50 mL volumetric flask and dilute to volume with the solvent.
- Calibration Standard (Level 1): Pipette 1 mL of Solution A and 2 mL of Solution B into a 50 mL volumetric flask. Dilute to volume with the solvent. This will yield a final **dihydrosafrole** concentration of approximately 0.8 mg/L.

GC-MS Operating Conditions:

- Injection Port Temperature: 250 °C
- Injection Volume: 1 µL
- Injection Mode: Autosampler with split injection
- Liner: Split inlet liner with glass wool, deactivated

Analysis:

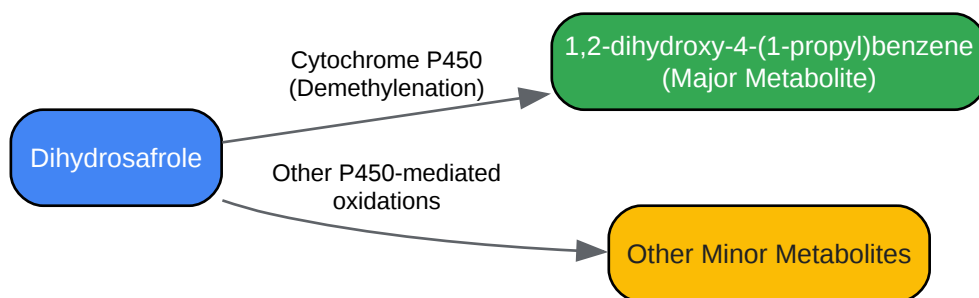
- Inject the prepared calibration standard and sample solutions into the GC-MS system.
- Identify **dihydrosafrole** based on its retention time and mass spectrum compared to the analytical standard.
- Quantify the amount of **dihydrosafrole** in the sample using the internal standard method.

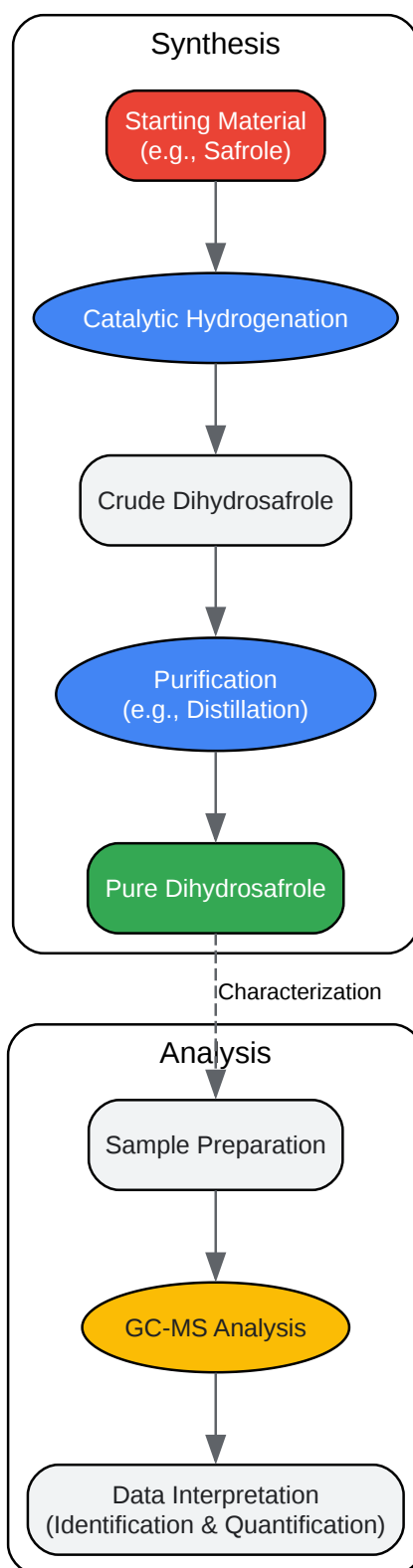
Metabolism

The metabolism of **dihydrosafrole** primarily occurs in the liver and involves enzymes from the cytochrome P450 superfamily.[5] The main metabolic pathway is demethylenation, which leads to the formation of catechols.[6] In rats, the major metabolite identified is 1,2-dihydroxy-4-(1-propyl)benzene.[6] The cleavage of the methylenedioxy ring is a significant step in its biotransformation.[1] Studies have shown that **dihydrosafrole** can interact with and induce

both cytochrome P450 and P448.[5] Specifically, safrole, a closely related compound, is known to be a potent inhibitor of human CYP1A2, CYP2A6, and CYP2E1.[7]

Dihydrosafrole Metabolic Pathway





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydrosafrole | C₁₀H₁₂O₂ | CID 7197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydrosafrole | 94-58-6 | FD22044 | Biosynth [biosynth.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. dihydrosafrole, 94-58-6 [thegoodscentscompany.com]
- 5. Interactions of safrole and isosafrole and their metabolites with cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of isosafrole and dihydrosafrole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dihydrosafrole: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124246#dihydrosafrole-cas-number-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com